

# Tirbanibulin safety profile versus imiquimod diclofenac ingenol mebutate

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## Compound Focus: Tirbanibulin

CAS No.: 897016-82-9

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## Comparative Efficacy and Safety at a Glance

The following table synthesizes key efficacy and safety data from a European network meta-analysis and other clinical studies, providing a direct comparison of common topical field therapies for actinic keratosis on the face and scalp [1] [2]. Note that ingenol mebutate has been withdrawn from major markets due to safety concerns [3].

### Comparison of Topical Actinic Keratosis Treatments

Treatment	Odds Ratio for Complete Clearance vs. Placebo (95% CrI)	Typical Treatment Duration	Common or Notable Adverse Events	Discontinuation Due to Adverse Events
Tirbanibulin 1%	11.1 (6.2–20.9) [1]	5 consecutive days [3]	Primarily mild, local skin reactions (erythema, flaking, swelling); application site pain (10%) and pruritus (9%) [3] [4].	0% in phase III trials [2]

Treatment	Odds Ratio for Complete Clearance vs. Placebo (95% CrI)	Typical Treatment Duration	Common or Notable Adverse Events	Discontinuation Due to Adverse Events
<b>Imiquimod 5%</b>	17.9 (9.1–36.6) [1]	Variable cycles over 4-16 weeks [5]	Local skin reactions; systemic events (e.g., necrosis, angioedema, flu-like symptoms, arthralgias) have been reported [3] [4].	0–1.6% [2]
<b>Diclofenac 3%</b>	2.9 (1.9–4.3) [1]	Up to 90 days [5]	Local skin reactions [2].	2.1%–12.3% [2]
<b>Ingenol Mebutate 0.015%</b>	12.5 (8.1–19.9) [1]	3 consecutive days (approved indication before withdrawal) [1]	Local skin reactions; associated with increased risk of non-melanoma skin cancer, leading to market withdrawal in the EU, Canada, and US [3].	Information missing
<b>5-Fluorouracil 5%</b>	35.0 (10.2–164.4) [1]	Up to 4 weeks [2]	Significant local skin reactions (itching in 62%, burning in 21%); photosensitivity; rare but life-threatening systemic toxicity in dihydropyrimidine dehydrogenase (DPD) deficient patients [4].	0% [2]

> **Note on Ingenol Mebutate:** This drug is included in the network meta-analysis for comparative efficacy as it was a relevant treatment at the time. However, it has been withdrawn from the European, Canadian, and U.S. markets due to its association with an increased risk of non-melanoma skin cancer [3]. It is no longer a therapeutic option.

## Mechanism of Action and Experimental Insights

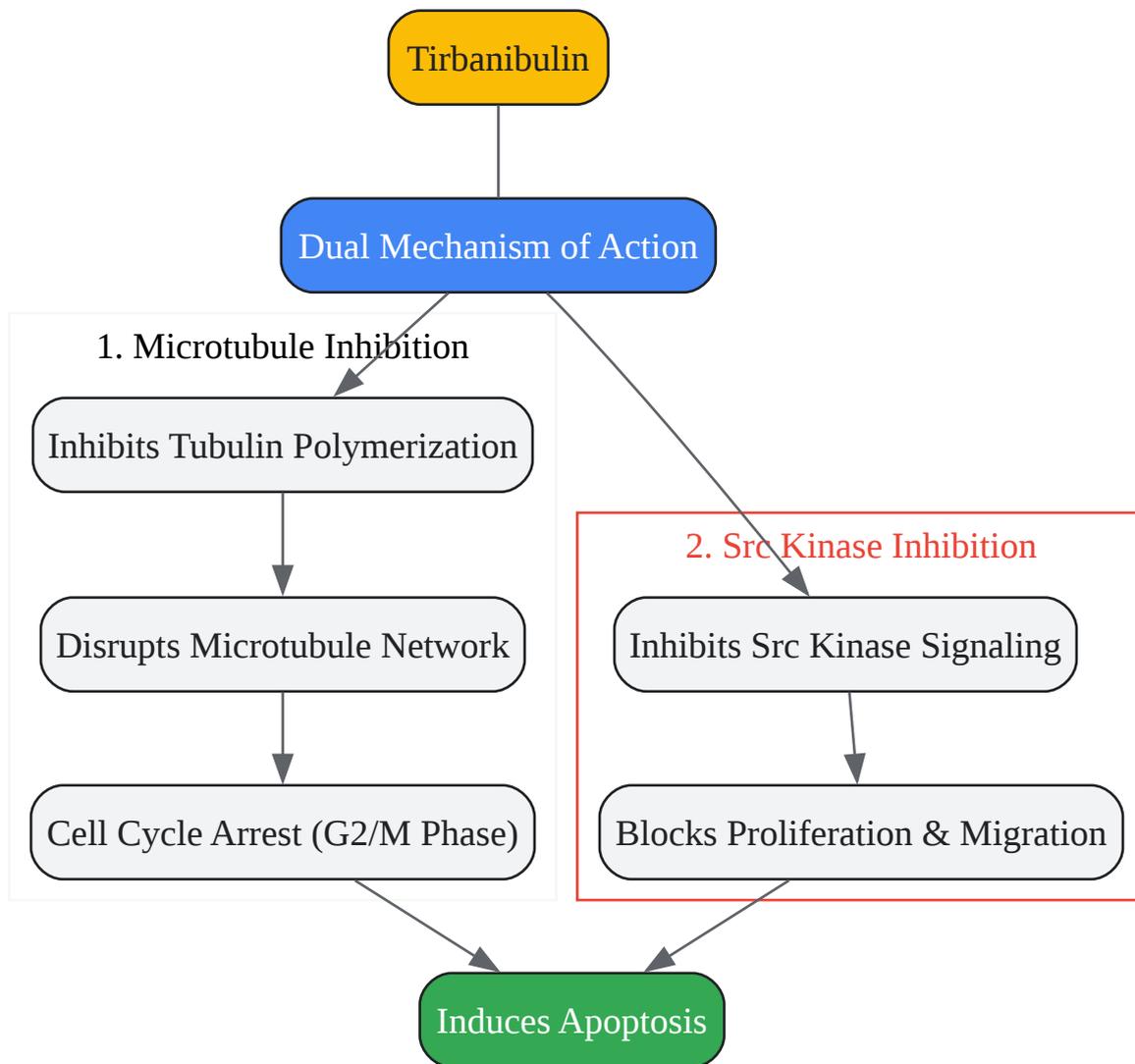
**Tirbanibulin**'s novel mechanism and favorable safety profile are rooted in its targeted, reversible action on rapidly proliferating cells.

## Dual Mechanism of Action

**Tirbanibulin** is a first-in-class synthetic drug with a dual mechanism [6] [4]:

- **Inhibition of Tubulin Polymerization:** It binds reversibly to the colchicine site on  $\beta$ -tubulin, preventing the assembly of microtubules. This disrupts critical cellular processes like cell division, transport, and shape maintenance, leading to cell cycle arrest at the G2/M phase [6] [4].
- **Src Kinase Signaling Inhibition:** It is also a non-ATP competitive inhibitor of Src kinase, a protein tyrosine kinase whose activity is enhanced in AK development. Inhibiting Src disrupts signals for cell proliferation, survival, and migration [6] [4].

The diagram below illustrates how this dual action targets actinic keratosis cells.



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## Key Supporting Experiments and Protocols

The clinical data supporting **tirbanibulin**'s safety and efficacy are primarily derived from two phase III randomized controlled trials.

- **Experimental Protocol Summary:** The pivotal trials were identical in design: **double-blind, randomized, vehicle-controlled studies** (NCT03285477 and NCT03285490) [5].
  - **Participants:** Adults with 4-8 clinically typical AK lesions within a 25 cm<sup>2</sup> contiguous area on the face or scalp [5].

- **Intervention:** Patients were randomized to apply either **tirbanibulin 1% ointment** or a matching vehicle ointment to the affected area once daily for **5 consecutive days** [3] [5].
  - **Primary Efficacy Endpoint: Complete clearance** (100% reduction in the number of AK lesions) in the application area at **Day 57** [3] [5].
  - **Safety Assessment:** Monitoring of local skin reactions (erythema, scaling, etc.), application site pain, pruritus, and other adverse events from treatment initiation through the study period [3].
- **Key Findings:**
    - **Efficacy:** Pooled data from both trials showed a **complete clearance rate of 49%** in the **tirbanibulin** group versus **9%** in the vehicle group ( $p < 0.001$ ) [3].
    - **Safety:** The most common adverse events were **application site pain (10%) and pruritus (9%)**, which were predominantly mild and resolved without intervention. No systemic adverse events like angioedema were observed, and **no patients discontinued treatment due to adverse events** [3] [2] [4].

## Key Differentiators in Clinical Practice

- **Favorable Safety Profile:** Unlike fluorouracil and imiquimod, which can cause severe local reactions and systemic effects (necrosis, angioedema, arthralgias), **tirbanibulin's** adverse events are predominantly mild and localized [3] [4]. Its reversible binding to tubulin is associated with low clinical toxicity [4].
- **Treatment Adherence:** The short, 5-day course is a significant advantage over longer regimens (e.g., 4 weeks for 5% fluorouracil, up to 12 weeks for diclofenac), potentially leading to better patient adherence and treatment completion [5] [2].
- **Economic Considerations:** A health economic evaluation from the Scottish perspective concluded that **tirbanibulin** was cost-saving compared to diclofenac 3%, imiquimod 5%, and fluorouracil 5%, while producing similar clinical outcomes at one year [5].

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